2-[4,6-Difluoro-3-(4-hydroxyphenyl)indol-1-yl]-1-(4-hydroxyphenyl)ethanone
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Overview
Description
“PMID27376512-Compound-Table1Example16” is a small molecular drug identified with the PubChem Compound ID 75201537. It is known for its interaction with DNA [cytosine-5]-methyltransferase 1 (DNMT1), a key enzyme involved in DNA methylation processes . This compound has shown potential in various therapeutic applications, particularly in the field of oncology.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “PMID27376512-Compound-Table1Example16” involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The exact synthetic route and reaction conditions are proprietary and not publicly disclosed .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as crystallization, purification, and quality control to meet pharmaceutical standards .
Chemical Reactions Analysis
Types of Reactions: “PMID27376512-Compound-Table1Example16” undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: It can also undergo reduction reactions, leading to the formation of reduced products.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nucleophiles are commonly employed.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehydroxylated compounds .
Scientific Research Applications
“PMID27376512-Compound-Table1Example16” has a wide range of scientific research applications, including:
Chemistry: It is used as a tool compound to study DNA methylation and its effects on gene expression.
Biology: The compound is employed in research to understand the role of DNA methylation in cellular processes and development.
Medicine: It has potential therapeutic applications in treating cancers and other diseases associated with abnormal DNA methylation.
Industry: The compound is used in the development of new drugs and therapeutic agents.
Mechanism of Action
The primary mechanism of action of “PMID27376512-Compound-Table1Example16” involves the inhibition of DNA [cytosine-5]-methyltransferase 1 (DNMT1). By inhibiting this enzyme, the compound prevents the methylation of cytosine residues in DNA, leading to changes in gene expression. This mechanism is particularly relevant in cancer therapy, where abnormal DNA methylation patterns are often observed .
Comparison with Similar Compounds
- Azacitidine
- Decitabine
- Zebularine
Comparison: “PMID27376512-Compound-Table1Example16” is unique in its specific interaction with DNA [cytosine-5]-methyltransferase 1 (DNMT1). While similar compounds like azacitidine, decitabine, and zebularine also inhibit DNA methylation, “PMID27376512-Compound-Table1Example16” has shown distinct pharmacokinetic and pharmacodynamic properties, making it a valuable tool in both research and therapeutic applications .
Properties
Molecular Formula |
C22H15F2NO3 |
---|---|
Molecular Weight |
379.4 g/mol |
IUPAC Name |
2-[4,6-difluoro-3-(4-hydroxyphenyl)indol-1-yl]-1-(4-hydroxyphenyl)ethanone |
InChI |
InChI=1S/C22H15F2NO3/c23-15-9-19(24)22-18(13-1-5-16(26)6-2-13)11-25(20(22)10-15)12-21(28)14-3-7-17(27)8-4-14/h1-11,26-27H,12H2 |
InChI Key |
ZSLQOKAZOXSRMM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=CN(C3=C2C(=CC(=C3)F)F)CC(=O)C4=CC=C(C=C4)O)O |
Origin of Product |
United States |
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